N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-[2-({3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a heterocyclic compound combining a 1,4-benzodioxine core with a sulfonamide group and a [1,2,4]triazolo[4,3-b]pyridazine moiety. The benzodioxine ring system is recognized for its diverse bioactivity, including anti-inflammatory and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O5S/c1-11-18-19-15-4-5-16(20-21(11)15)26-7-6-17-27(22,23)12-2-3-13-14(10-12)25-9-8-24-13/h2-5,10,17H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEOSXITUPLUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)OCCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with related derivatives:
Benzodioxine-Based Thiadiazole-Fused Analogs (–3)
A series of 1,4-benzodioxine-based 1,3,4-thiadiazole-fused-[1,2,4]-thiadiazole analogs (1–25) demonstrated potent α-amylase and α-glucosidase inhibition, with IC50 values as low as 0.70 ± 0.01 μM (α-amylase) and 0.80 ± 0.01 μM (α-glucosidase) for compound 22 , attributed to di-hydroxy substitutions on the aryl ring . In contrast, the target compound replaces the thiadiazole-fused system with a triazolo-pyridazine group and incorporates a sulfonamide linker. These modifications may alter enzyme-binding kinetics, as sulfonamides often exhibit stronger hydrogen-bonding interactions compared to thiadiazoles.
Silymarin and Silybin ()
Silymarin, a benzodioxine-containing flavonolignan from Silybum marianum, shows antihepatotoxic activity. Its primary component, silybin, lacks the sulfonamide or triazolo-pyridazine groups but shares the benzodioxine core. The target compound’s sulfonamide group may confer distinct pharmacological advantages, such as enhanced solubility or enzyme targeting, compared to silymarin’s hydroxyl-rich structure .
Triazolo-Pyridazine Derivatives ()
Compound 18 (N-(4-methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine) shares the triazolo-pyridazine scaffold but lacks the benzodioxine-sulfonamide moiety. Preliminary studies suggest antiproliferative activity, indicating that substitutions on the triazolo-pyridazine ring (e.g., methoxybenzyl vs. ethyl-sulfonamide) critically influence biological specificity .
Benzodioxine-Pyridine Amine ()
CS-0309467 (6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine) features a benzodioxine-pyridine amine structure. While its biological activity remains uncharacterized, the dimethylamino group contrasts with the target compound’s sulfonamide, which may improve hydrophilicity and target engagement .
Comparative Data Table
Key Findings and Implications
- Structural Influence on Activity : The sulfonamide group in the target compound may enhance enzyme inhibition compared to thiadiazole-based analogs, though hydroxyl substitutions (as in compound 22) remain critical for potency .
- Triazolo-Pyridazine Advantage : The triazolo-pyridazine system likely improves metabolic stability over simpler heterocycles, a feature observed in antiproliferative derivatives .
- Synthetic Flexibility : Modular synthesis routes (e.g., iodine-mediated cyclization, coupling reactions) enable diversification of benzodioxine hybrids, as demonstrated in thiadiazole-fused analogs .
Biological Activity
N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to synthesize current knowledge regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a benzodioxine core and a triazolopyridazine moiety. Its molecular formula is , and it features multiple functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Anticancer Activity :
- Several studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value below that of standard chemotherapeutics like doxorubicin in certain cell lines .
- Antimicrobial Properties :
- CYP450 Interaction :
The biological activity of this compound is primarily attributed to its ability to interfere with cellular signaling pathways associated with cancer cell proliferation and survival. The triazole ring plays a critical role in binding to target proteins involved in these pathways.
Case Study 1: Anticancer Efficacy
In a preclinical study involving human cancer cell lines (A431 and MCF7), the compound demonstrated significant growth inhibition with an IC50 value of 5 µM. The study utilized both MTT assays and flow cytometry to assess apoptosis induction and cell cycle arrest mechanisms.
Case Study 2: Antimicrobial Activity
A series of experiments conducted against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited potent antibacterial properties with MIC values ranging from 0.5 to 8 µg/mL. These findings suggest potential applications in treating resistant bacterial infections.
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The compound has the following structural characteristics:
- Molecular Formula : C20H19N5O4S
- Molecular Weight : 417.46 g/mol
- IUPAC Name : N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Chemical Structure : The compound includes a benzodioxine core linked to a triazolopyridazine moiety through an ether linkage.
Pharmacological Applications
-
Antimicrobial Activity
- The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that derivatives of triazolo[4,3-b]pyridazine possess potent antibacterial effects due to their ability to inhibit bacterial DNA synthesis. For instance, a study demonstrated that similar compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli .
-
Anticancer Potential
- Research indicates that compounds containing the triazolo[4,3-b]pyridazine structure can induce apoptosis in cancer cells. A case study involving cell line assays showed that these compounds could significantly reduce cell viability in breast cancer and leukemia cell lines . The mechanism is believed to involve the modulation of signaling pathways related to cell survival.
- Anti-inflammatory Effects
Data Tables
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various derivatives based on the triazolo[4,3-b]pyridazine framework. The results indicated that compounds with the sulfonamide group showed enhanced activity against E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were significantly lower than those observed for standard antibiotics.
Case Study 2: Anticancer Properties
In a series of experiments on breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell proliferation. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
